tert-Butyl 2-propylpiperazine-1-carboxylate
Overview
Description
Tert-Butyl 2-propylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
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Mechanism of Action
1-Boc-2-propyl-piperazine, also known as tert-Butyl 2-propylpiperazine-1-carboxylate, is a chemical compound with the molecular formula C12H24N2O2 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Biochemical Analysis
Biochemical Properties
tert-Butyl 2-propylpiperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the target biomolecule .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It may bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in conformational changes that affect the function of the target molecule. Furthermore, it can influence gene expression by interacting with DNA or RNA, thereby modulating transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that it can have lasting effects on cellular function, which may be due to its interactions with cellular components and its influence on metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions can influence its localization and accumulation within specific cellular compartments, thereby affecting its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby enhancing its efficacy in biochemical reactions .
Biological Activity
tert-Butyl 2-propylpiperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C${13}$H${22}$N${2}$O${2}$
- Molecular Weight : Approximately 250.33 g/mol
- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a propyl group, enhancing its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The piperazine moiety allows for modulation of enzyme activity and receptor binding, influencing cellular processes such as:
- Signal Transduction : The compound may alter pathways involved in cell signaling.
- Gene Expression : It can impact the transcriptional regulation of genes associated with various physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, it has shown effectiveness against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapy. For example, it exhibited significant apoptosis induction in hypopharyngeal tumor cells, outperforming some reference drugs .
Neurological Effects
There is growing interest in the neuroprotective effects of piperazine derivatives, including this compound. It has been studied for its potential to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders .
Study on Antimicrobial Activity
A study evaluated the antibacterial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative therapeutic agent .
Cancer Cell Line Analysis
In research focused on cancer treatment, this compound was tested on FaDu hypopharyngeal carcinoma cells. The compound demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics, highlighting its potential role in developing new cancer therapies .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Notable Activities |
---|---|---|
tert-butyl 4-(3-amino-3-(pyridin-2-yl)propyl)piperazine-1-carboxylate | Contains pyridine moiety | Antimicrobial properties |
tert-butyl 4-(4-amino-benzyl)piperazine-1-carboxylate | Aromatic substitution | Potential FAK inhibition |
tert-butyl 4-(3-cyanophenyl)piperazine-1-carboxylate | Cyanophenyl group | Antimicrobial activity |
This table illustrates the diversity within piperazine derivatives and their unique biological activities, emphasizing the significance of structural variations on pharmacological profiles.
Properties
IUPAC Name |
tert-butyl 2-propylpiperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-6-10-9-13-7-8-14(10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTGOQORCFQPSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619631 | |
Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027511-67-6 | |
Record name | 1,1-Dimethylethyl 2-propyl-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1027511-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 2-propylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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